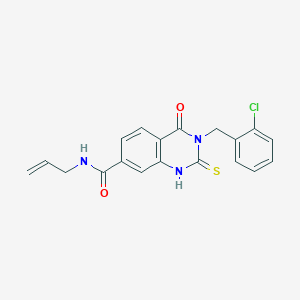

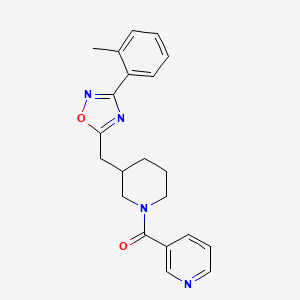

N-allyl-3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

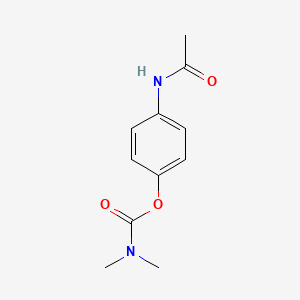

“N-allyl-3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide” is a complex organic compound . Its molecular formula is C17H16ClNO2 .

Synthesis Analysis

The synthesis of such compounds often involves the use of 1,3-dipolar cycloaddition, double bond migration, metathesis, and nitrile oxide (including in situ-generated nitrile oxide) as dipoles, together with the C=C bond containing dipolarophiles . Allyl compounds of the type QCH2CH=CH2 (Q = ArO, ArS, Ar, and others) play the role of dipolarophile precursors in the combinations of DPC mentioned, DBM and AM .Chemical Reactions Analysis

The regioselective 1,3-DP cycloaddition of benzonitrile oxide derivatives to N-allyl-3-trihalomethylpyrimidin-2-ones was involved in synthesizing 3,5-disubstituted isoxazolines .Scientific Research Applications

Synthesis and Combinatorial Chemistry

N-allyl-3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is part of a broader category of compounds known as 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines. Research by Ivachtchenko, Kovalenko, and Drushlyak (2003) has demonstrated the synthesis of these compounds through liquid-phase synthesis. This process involves cyclization of substituted methyl anthranilates with isothiocyanates or cyclization of substituted 2-(methylcarboxy)benzeneisothiocyanates with primary amines or hydrazines, leading to the creation of combinatorial libraries of these compounds (Ivachtchenko, Kovalenko, & Drushlyak, 2003).

Antimicrobial Agents

Several studies have investigated the antimicrobial properties of compounds related to N-allyl-3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide. Desai, Dodiya, and Shihora (2011) synthesized a series of compounds for evaluating their in vitro antibacterial and antifungal activities against various pathogens, including Escherichia coli and Staphylococcus aureus (Desai, Dodiya, & Shihora, 2011). Additionally, Rao and Subramaniam (2015) reported on the synthesis and characterization of new quinazolines, which were evaluated for their antibacterial and antitubercular activities, showing potential as antimicrobial agents (Rao & Subramaniam, 2015).

Potential for Antipsychotic Agents

Norman et al. (1996) explored the synthesis of heterocyclic carboxamides, including compounds structurally related to N-allyl-3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide. These compounds were evaluated for their binding to dopamine and serotonin receptors and showed potential as antipsychotic agents (Norman et al., 1996).

Gastric H+/K+-ATPase Inhibition

In the context of gastric disorders, Uchida et al. (1995) synthesized a class of 4-(phenylamino)quinoline-3-carboxamides, including derivatives similar to N-allyl-3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide. These compounds exhibited inhibitory activity against histamine-induced gastric acid secretion in rats, suggesting their potential as gastric H+/K+-ATPase inhibitors (Uchida et al., 1995).

Future Directions

properties

IUPAC Name |

3-[(2-chlorophenyl)methyl]-4-oxo-N-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O2S/c1-2-9-21-17(24)12-7-8-14-16(10-12)22-19(26)23(18(14)25)11-13-5-3-4-6-15(13)20/h2-8,10H,1,9,11H2,(H,21,24)(H,22,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXMXHPIMOQEMKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-allyl-3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B2405432.png)

![1,5-dioxo-4-(propan-2-yl)-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid](/img/structure/B2405435.png)

![tert-butyl N-[1-hydroxy-3-(1,3-thiazol-2-yl)propan-2-yl]carbamate](/img/structure/B2405439.png)

![methyl (2S)-2-[[(tert-butoxy)carbonyl]amino]-5-oxohexanoate](/img/structure/B2405442.png)

![3-{7-[(2-chloro-4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2405443.png)

![2-{4-[1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-(3-methylbutyl)acetamide](/img/structure/B2405449.png)